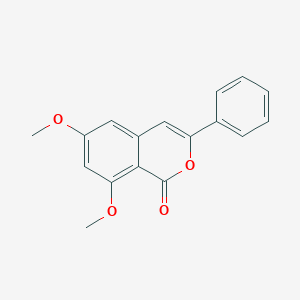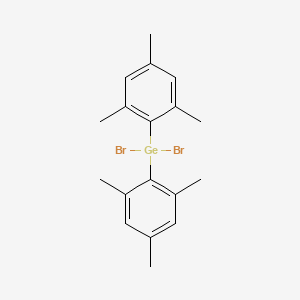
Dibromobis(2,4,6-trimethylphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of two bromine atoms and two 2,4,6-trimethylphenyl groups attached to a germanium atom
Métodos De Preparación
The synthesis of dibromobis(2,4,6-trimethylphenyl)germane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenylmagnesium bromide in an inert atmosphere . The reaction is carried out in a suitable solvent, such as tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Dibromobis(2,4,6-trimethylphenyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions. Common reagents for these reactions include organolithium or organomagnesium compounds.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of germanium oxides or hydroxides.
Reduction Reactions: The compound can be reduced to form lower oxidation state germanium species using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organogermanium compounds, while oxidation reactions produce germanium oxides.
Aplicaciones Científicas De Investigación
Dibromobis(2,4,6-trimethylphenyl)germane has several scientific research applications, including:
Biology: Organogermanium compounds, including this compound, are investigated for their potential biological activities, such as anticancer and antiviral properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organogermanium compounds in medicine, particularly in the development of new drugs and treatments.
Industry: The compound is used in the development of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which dibromobis(2,4,6-trimethylphenyl)germane exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways in biological systems. The germanium center may play a crucial role in these interactions, potentially influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Dibromobis(2,4,6-trimethylphenyl)germane can be compared with other similar organogermanium compounds, such as:
Dichlorobis(2,4,6-trimethylphenyl)germane: This compound has chlorine atoms instead of bromine atoms, which may result in different reactivity and properties.
Tetrakis(2,4,6-trimethylphenyl)germane: This compound has four 2,4,6-trimethylphenyl groups attached to the germanium atom, which may influence its steric and electronic properties.
Bis(2,4,6-trimethylphenyl)germanium dihydride:
Propiedades
Número CAS |
106092-67-5 |
|---|---|
Fórmula molecular |
C18H22Br2Ge |
Peso molecular |
470.8 g/mol |
Nombre IUPAC |
dibromo-bis(2,4,6-trimethylphenyl)germane |
InChI |
InChI=1S/C18H22Br2Ge/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Clave InChI |
HYOTUEMDKARYPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene](/img/structure/B14326414.png)
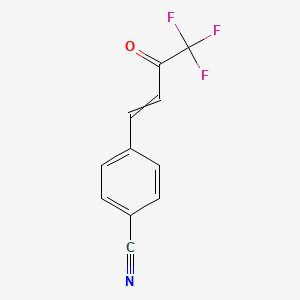
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
![5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane](/img/structure/B14326435.png)
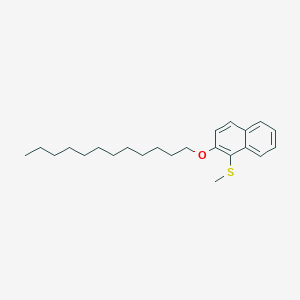
![1-[(Propan-2-yl)oxy]but-2-ene](/img/structure/B14326445.png)
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)

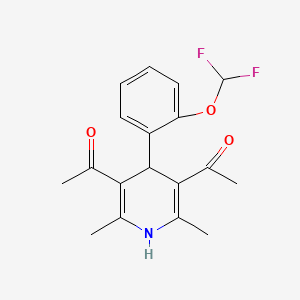

![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
